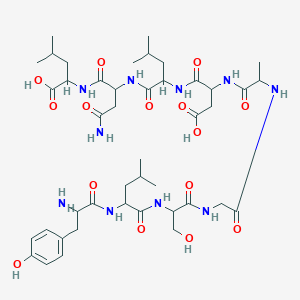
MAGE-12 (127-141)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melanoma-associated antigen 12; MAGE-12
Wissenschaftliche Forschungsanwendungen
Computer-Based Visual Display and Social Network Analysis
MAGE, initially designed to display molecules, has been explored for its potential in the study of social networks. Its application includes examining the structural properties of social data sets, such as friendship choices and peer interactions, using dynamic three-dimensional color images. This innovative use of MAGE offers a unique perspective in understanding complex social structures (Freeman, Webster, & Kirke, 1998).
Monte Carlo Application Framework for Low-Background Germanium Experiments
MaGe, a physics simulation software framework based on Geant4, is utilized in ultra-low radioactive background detectors to simulate ionizing radiation responses. This is particularly significant in Majorana and Gerda neutrinoless double-beta decay experiments. MaGe's comprehensive framework aids in simplifying simulation of new detectors, enhancing experimental accuracy and efficiency (Boswell et al., 2010).
Advances in Genome Engineering for Industrial Applications
MAGE (Multiplex Automated Genome Engineering) is recognized for its significant contributions to strain engineering. Its capabilities include manipulating genes in multiple loci, genetic code assignment, and integrating non-natural amino acids. The technique has broad applications in engineering robust strains for the production of chemicals, drugs, and biofuels at industrial scales (Singh & Braddick, 2015).
Genome-Scale Promoter Engineering
Co-selection MAGE (CoS-MAGE) demonstrates the potential of MAGE in optimizing biosynthesis pathways by inserting multiple T7 promoters into genomic operons. This method rapidly generates promoter libraries, aiding in the study of gene networks and facilitating advancements in biotechnology (Wang et al., 2012).
Microbial Genome Annotation System
MaGe, as a microbial genome annotation system, has shown its utility in the early annotation of genomes during the finishing phase. Its features include the integration of various bioinformatics methods and exploration of gene context through conserved synteny, contributing significantly to microbial genomics research (Vallenet et al., 2006).
Identification of MAGE-3 Epitopes
Research identifying MAGE-3 epitopes presented by HLA-DR molecules to CD4+ T lymphocytes has been pivotal in understanding tumor-specific antigens. This finding is crucial for evaluating immune responses in cancer patients and improving the efficacy of therapeutic antitumor vaccinations (Chaux et al., 1999).
Eigenschaften
Sequenz |
REPFTKAEMLGSVIR |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 12 (127-141); MAGE-12 (127-141) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



